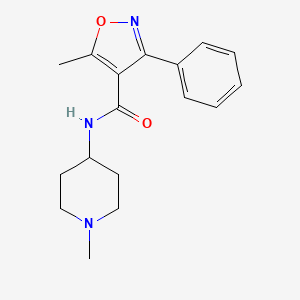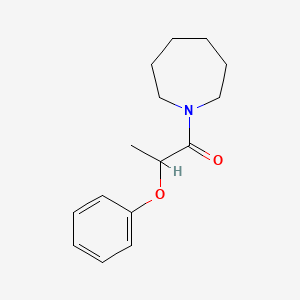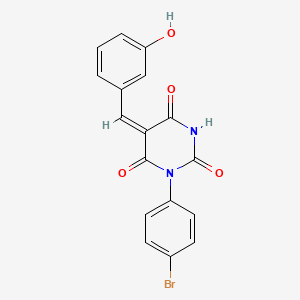
5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of isoxazole carboxamides, which have been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mechanism of Action
The exact mechanism of action of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been shown to enhance GABAergic neurotransmission, which can lead to its neuroprotective and anticonvulsant effects. 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has also been shown to inhibit the activity of enzymes that are involved in the breakdown of neurotransmitters, which can lead to increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects
5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects. In animal models, 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been shown to reduce inflammation, oxidative stress, and neuronal damage. 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has also been shown to improve cognitive function and memory. In addition, 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide is its potential therapeutic applications in various diseases. 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been extensively studied in animal models and has shown promising results. However, there are also some limitations to the use of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide in lab experiments. 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide is a synthetic compound and may not fully replicate the effects of natural compounds in the body. In addition, the mechanism of action of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Future Directions
There are several future directions for the study of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide. One area of research is the development of more efficient synthesis methods for 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide. Another area of research is the investigation of the mechanism of action of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide in different experimental conditions. In addition, the therapeutic potential of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide in various diseases should be further explored in clinical trials. Finally, the development of new derivatives of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Synthesis Methods
5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-isoxazolecarboxylic acid with 1-methyl-4-piperidone, followed by the addition of phenylmagnesium bromide and methyl iodide. The final product is obtained after purification by column chromatography. The synthesis of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been optimized to improve the yield and purity of the compound, which is essential for its use in scientific research.
Scientific Research Applications
5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In animal models, 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been shown to have neuroprotective effects and improve cognitive function. 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has also been investigated for its potential as an analgesic and anti-inflammatory agent. In addition, 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy.
properties
IUPAC Name |
5-methyl-N-(1-methylpiperidin-4-yl)-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-15(16(19-22-12)13-6-4-3-5-7-13)17(21)18-14-8-10-20(2)11-9-14/h3-7,14H,8-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSIHMFDKRSGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-methylpiperidin-4-yl)-3-phenyl-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide](/img/structure/B5181494.png)
![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)
![3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181523.png)

![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)
![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)

![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)
![5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5181554.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B5181555.png)
![3-[(4-methoxyphenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5181560.png)
![7-[(2-chlorobenzyl)oxy]-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5181568.png)

![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5181583.png)